molecular formula C10H8BrN B15068003 2-Bromo-5-methylquinoline

2-Bromo-5-methylquinoline

Cat. No.: B15068003
M. Wt: 222.08 g/mol
InChI Key: JLUGZSLNMLDVCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant applications in medicinal, synthetic organic chemistry, and industrial chemistry . The structure of this compound consists of a quinoline core with a bromine atom at the second position and a methyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methylquinoline can be achieved through various methods. One common approach involves the bromination of 5-methylquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction typically proceeds under mild conditions and yields the desired product with high selectivity.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. This method ensures efficient mixing and heat transfer, leading to higher yields and reduced reaction times . Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products:

  • Substituted quinolines
  • Oxidized quinoline derivatives
  • Biaryl compounds

Mechanism of Action

The mechanism of action of 2-Bromo-5-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . The bromine and methyl substituents can influence the compound’s binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-methylquinoline’s unique combination of bromine and methyl substituents provides it with distinct reactivity and potential applications compared to other quinoline derivatives. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H8BrN

Molecular Weight

222.08 g/mol

IUPAC Name

2-bromo-5-methylquinoline

InChI

InChI=1S/C10H8BrN/c1-7-3-2-4-9-8(7)5-6-10(11)12-9/h2-6H,1H3

InChI Key

JLUGZSLNMLDVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=NC2=CC=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.